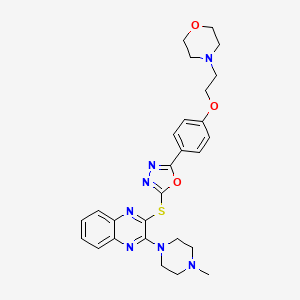
trans-Hydroxy Glimepiride-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Hydroxy Glimepiride-d4: is a deuterium-labeled derivative of trans-Hydroxy Glimepiride. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This labeling is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Glimepiride-d4 involves the deuteration of trans-Hydroxy GlimepirideThe reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: trans-Hydroxy Glimepiride-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, trans-Hydroxy Glimepiride.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
科学的研究の応用
Chemistry: trans-Hydroxy Glimepiride-d4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise quantitation and tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. Its deuterium labeling provides insights into the metabolic stability and biotransformation of the compound .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps in identifying metabolic hotspots and potential drug-drug interactions .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of drug formulations. Its stable isotope labeling aids in the accurate measurement of drug concentrations and bioavailability .
作用機序
trans-Hydroxy Glimepiride-d4 exerts its effects by interacting with specific molecular targets. The primary mechanism involves the inhibition of ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane, resulting in the release of insulin. The deuterium labeling does not alter the fundamental mechanism of action but provides a means to study the pharmacokinetics and metabolic profiles more accurately .
類似化合物との比較
trans-Hydroxy Glimepiride: The non-deuterated form of trans-Hydroxy Glimepiride-d4.
cis-Hydroxy Glimepiride: A stereoisomer of trans-Hydroxy Glimepiride with different spatial arrangement of atoms.
Glimepiride: The parent compound from which trans-Hydroxy Glimepiride is derived .
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
特性
分子式 |
C24H34N4O6S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i12D2,13D2 |
InChIキー |
YUNQMQLWOOVHKI-IDPVZSQYSA-N |
異性体SMILES |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)CO)C([2H])([2H])NC(=O)N3CC(=C(C3=O)CC)C |
正規SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


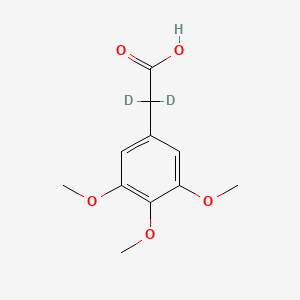
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)



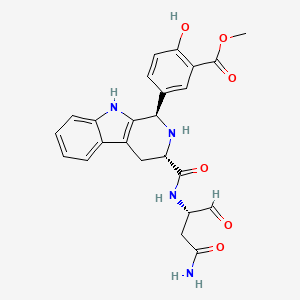
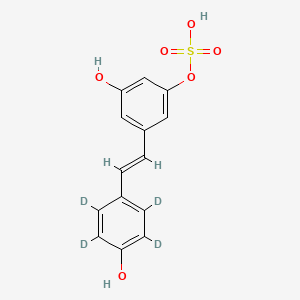
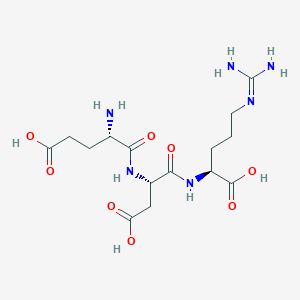
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
